

(S)-GSK1379725A off-target kinase inhibition profile

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Compound of Interest

Compound Name: (S)-GSK1379725A

Cat. No.: B10800846

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Technical Support Center: (S)-GSK1379725A

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of **(S)-GSK1379725A**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: My experimental results with **(S)-GSK1379725A** are not consistent with a specific BPTF bromodomain inhibition phenotype. What could be the cause?

A1: While **(S)-GSK1379725A** is a selective inhibitor of the BPTF bromodomain, it has been shown to exhibit off-target activity against several protein kinases. These off-target effects can lead to complex cellular phenotypes that may not align with BPTF inhibition alone. We recommend evaluating the potential contribution of off-target kinase inhibition to your observed results.

Q2: What are the known off-target kinases of **(S)-GSK1379725A**?

A2: The racemic mixture of GSK1379725A (rac-1 or AU1) has been profiled against a panel of kinases. The (S)-enantiomer, **(S)-GSK1379725A**, has been specifically tested against the most significant hits from the racemic screen. The known off-target kinases and their inhibition data are summarized in the tables below.

Data Presentation: Off-Target Kinase Inhibition Profile

Table 1: Off-Target Kinase Inhibition by racemic-GSK1379725A (rac-1/AU1)

Kinase Target	Percent Inhibition at 1 μ M	Kinase Family
CDKL2	82%	CMGC
TRKC	82%	Tyrosine Kinase
CDK11	51-68%	CMGC
TRKB	51-68%	Tyrosine Kinase
HPK1 (MAP4K1)	51-68%	STE
p38- δ (MAPK13)	51-68%	CMGC

Table 2: Dissociation Constants (Kd) for (R)- and (S)-Enantiomers of GSK1379725A

Kinase Target	(S)-GSK1379725A Kd (nM)	(R)-GSK1379725A Kd (nM)
CDKL2	200	1200
TRKC	200	400

Experimental Protocols

KINOMEScan™ Assay for Off-Target Kinase Profiling

The off-target kinase inhibition data for **(S)-GSK1379725A** was generated using the KINOMEScan™ service from DiscoverX (now part of Eurofins Discovery). This is an active site-directed competition binding assay.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured

on a solid support is quantified via qPCR of the DNA tag. A reduction in the amount of captured kinase in the presence of the test compound indicates binding to the kinase active site.

Methodology:

- Kinase Preparation: A panel of DNA-tagged human kinases is prepared.
- Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
- Competition Assay:
 - The DNA-tagged kinase is incubated with the immobilized ligand and the test compound ((S)-GSK1379725A) at a defined concentration (e.g., 1 μ M for initial screening).
 - A control reaction is performed with DMSO instead of the test compound.
- Washing: Unbound components are washed away.
- Quantification: The amount of kinase bound to the solid support is quantified using qPCR.
- Data Analysis: The results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase. For K_d determination, the assay is run with a range of compound concentrations.

Troubleshooting Guide

Issue: I am observing unexpected effects on the cell cycle in my experiments.

Potential Cause: (S)-GSK1379725A inhibits Cyclin-Dependent Kinases (CDKs) such as CDKL2 and CDK11.^[1] These kinases are involved in regulating cell cycle progression, transcription, and pre-mRNA splicing.^[1] Off-target inhibition of these CDKs could lead to cell cycle arrest or other cell cycle-related phenotypes.

Recommendation:

- Perform cell cycle analysis (e.g., by flow cytometry) to characterize the observed phenotype.

- Consider using a more selective BPTF inhibitor as a control, if available, to differentiate between on-target and off-target effects.

Issue: My results suggest an impact on neuronal signaling or cell survival pathways.

Potential Cause: **(S)-GSK1379725A** inhibits Tropomyosin receptor kinases B (TRKB) and C (TRKC).[2] These are receptor tyrosine kinases that play crucial roles in neuronal survival, differentiation, and synaptic plasticity.[2][3] Their inhibition could interfere with these pathways.

Recommendation:

- Investigate the phosphorylation status of downstream effectors of the TRK signaling pathways (e.g., Akt, MAPK/ERK).
- Compare your results with the known effects of established TRK inhibitors.

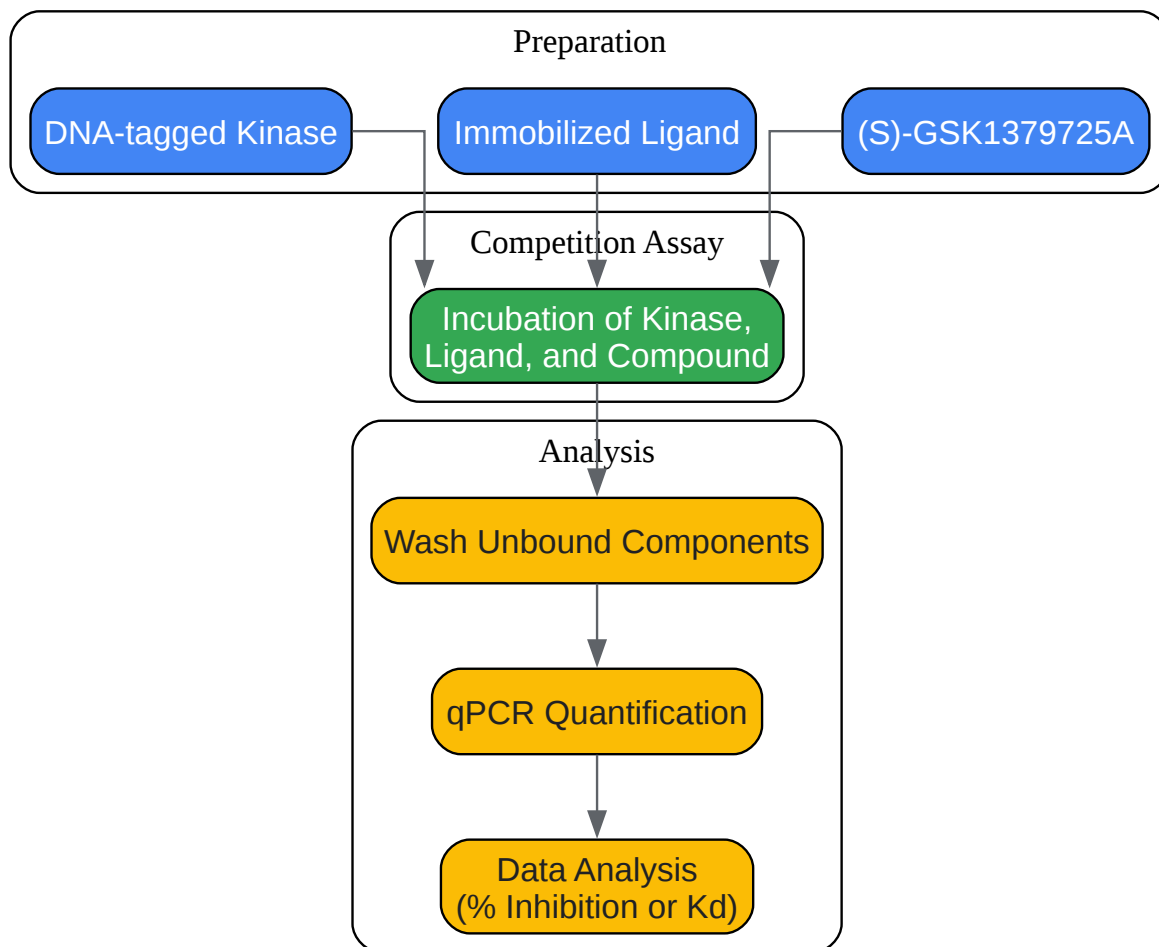
Issue: I am seeing activation of stress-response or inflammatory pathways.

Potential Cause: **(S)-GSK1379725A** shows inhibitory activity against HPK1 (MAP4K1) and p38- δ (MAPK13).[4][5] These kinases are components of the MAP kinase signaling pathways, which are activated in response to cellular stress and inflammatory cytokines.[4][5][6]

Recommendation:

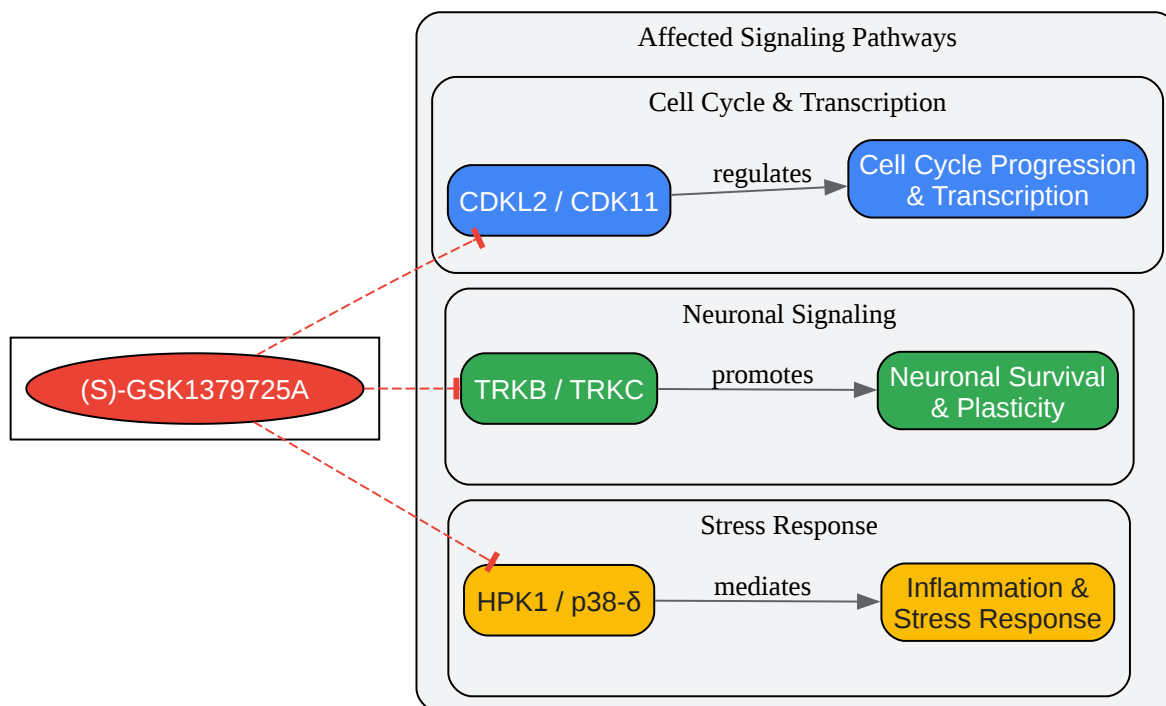
- Use western blotting to analyze the phosphorylation state of key proteins in the JNK and p38 MAPK pathways.
- Measure the production of inflammatory cytokines in your experimental system.

Visualizations



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Caption: KINOMEScan™ Experimental Workflow.



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Caption: Potential Off-Target Signaling Pathways.

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